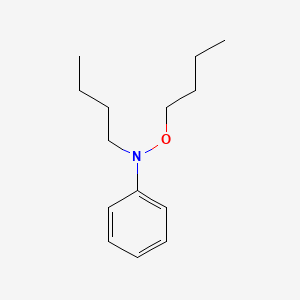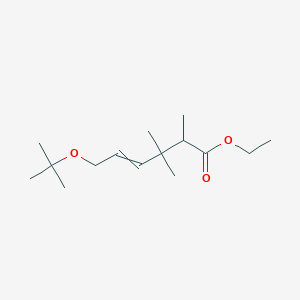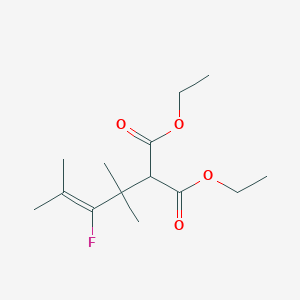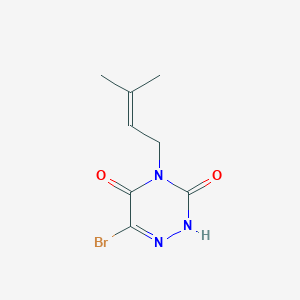![molecular formula C23H21N3 B14536166 N,N-Dimethyl-4-{[(3-phenyl-1H-indol-1-yl)imino]methyl}aniline CAS No. 62308-69-4](/img/structure/B14536166.png)
N,N-Dimethyl-4-{[(3-phenyl-1H-indol-1-yl)imino]methyl}aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-4-{[(3-phenyl-1H-indol-1-yl)imino]methyl}aniline is a complex organic compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs Indoles are known for their diverse biological activities and are often found in various bioactive compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-4-{[(3-phenyl-1H-indol-1-yl)imino]methyl}aniline typically involves the condensation of aniline derivatives with indole-3-carbaldehyde. One common method includes the reaction of indole with N,N-dimethylformamide and phosphorous oxychloride, followed by the addition of aniline derivatives . The reaction is usually carried out under controlled temperature and pH conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-4-{[(3-phenyl-1H-indol-1-yl)imino]methyl}aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the indole ring, leading to a wide range of derivatives .
Scientific Research Applications
N,N-Dimethyl-4-{[(3-phenyl-1H-indol-1-yl)imino]methyl}aniline has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N,N-Dimethyl-4-{[(3-phenyl-1H-indol-1-yl)imino]methyl}aniline involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to its observed biological effects. The indole moiety is known to interact with multiple receptors, which can result in diverse pharmacological activities . Detailed mechanistic studies are often required to fully elucidate its mode of action .
Comparison with Similar Compounds
Similar Compounds
N-Methyltryptamine: An indole derivative with similar structural features but different biological activities.
N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides: Compounds with similar indole-based structures used in medicinal chemistry.
Uniqueness
N,N-Dimethyl-4-{[(3-phenyl-1H-indol-1-yl)imino]methyl}aniline is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of aniline and indole moieties makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
62308-69-4 |
|---|---|
Molecular Formula |
C23H21N3 |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
N,N-dimethyl-4-[(3-phenylindol-1-yl)iminomethyl]aniline |
InChI |
InChI=1S/C23H21N3/c1-25(2)20-14-12-18(13-15-20)16-24-26-17-22(19-8-4-3-5-9-19)21-10-6-7-11-23(21)26/h3-17H,1-2H3 |
InChI Key |
URKOHEJXLBIIEL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NN2C=C(C3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-[3-(3-methylphenyl)acryloyl]benzoate](/img/structure/B14536093.png)
![3-[(Phenylsulfanyl)methyl]cyclopentan-1-one](/img/structure/B14536096.png)
![4-[Cyclohexyl(isocyano)methyl]pyridine](/img/structure/B14536097.png)
![9-{[2-(Hept-2-YN-1-YL)cyclopent-1-EN-1-YL]oxy}-9-borabicyclo[3.3.1]nonane](/img/structure/B14536100.png)
![2-Ethylhexyl [hydroxy(phenyl)methyl]phosphonate](/img/structure/B14536105.png)
![Pyrrolo[3,4-b]indol-3(2H)-one, 1,4-dihydro-4-methyl-1,2-diphenyl-](/img/structure/B14536113.png)
![1-[(E)-(2-Methylbutan-2-yl)diazenyl]cyclohexan-1-ol](/img/structure/B14536137.png)
![[2-(2-Methyl-1H-indol-3-yl)-1H-perimidine-1,3(2H)-diyl]bis(phenylmethanone)](/img/structure/B14536145.png)
![methyl 13-[(2S,5R)-5-methyloxolan-2-yl]tridecanoate](/img/structure/B14536151.png)



phosphanium chloride](/img/structure/B14536170.png)
